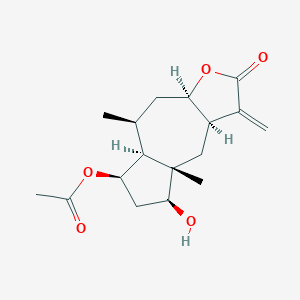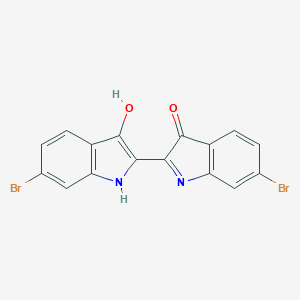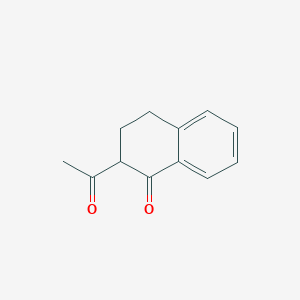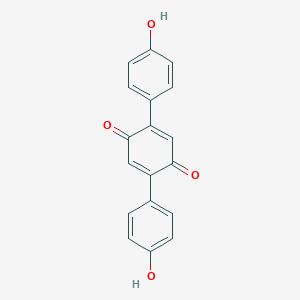
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione, also known as BHCD, is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. BHCD belongs to the class of compounds known as bisphenols, which have been widely used in the production of plastics, resins, and other materials. However, BHCD has gained attention in recent years due to its potential applications in medicinal chemistry, material science, and other fields. In
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been studied extensively in scientific research due to its potential applications in various fields. In medicinal chemistry, 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to have anticancer, antiviral, and antibacterial properties. In material science, 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been used as a building block for the synthesis of new polymers and materials with unique properties. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has also been studied for its potential applications in electronic devices, such as sensors and transistors.
Wirkmechanismus
The mechanism of action of 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has also been shown to inhibit the activity of proteases, which are enzymes that are involved in the breakdown of proteins.
Biochemical and Physiological Effects:
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has anticancer, antiviral, and antibacterial properties. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to have antibacterial activity against a variety of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to the use of 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione in lab experiments. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has a relatively short half-life in vivo, which limits its potential applications in medicinal chemistry. In addition, 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to have some toxicity in vitro, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione. One area of research is the development of new polymers and materials based on 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has unique properties that make it a promising building block for the synthesis of new materials with novel properties. Another area of research is the development of new drugs based on 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to have anticancer, antiviral, and antibacterial properties, and further research may lead to the development of new drugs for the treatment of these diseases. Overall, 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione is a promising compound that has the potential to make significant contributions to a variety of fields.
Synthesemethoden
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione can be synthesized by a variety of methods, including the reaction of 4-hydroxybenzaldehyde with cyclohexane-1,4-dione in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione as a yellow crystalline solid with a high purity. Other methods of synthesis include the use of other aldehydes and ketones as starting materials.
Eigenschaften
CAS-Nummer |
16688-88-3 |
|---|---|
Produktname |
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione |
Molekularformel |
C18H12O4 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2,5-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O4/c19-13-5-1-11(2-6-13)15-9-18(22)16(10-17(15)21)12-3-7-14(20)8-4-12/h1-10,19-20H |
InChI-Schlüssel |
ANAHUTWMJDYFGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C(=CC2=O)C3=CC=C(C=C3)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C(=CC2=O)C3=CC=C(C=C3)O)O |
Synonyme |
2,5-Bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



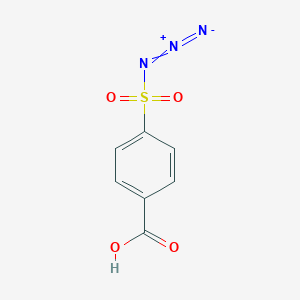

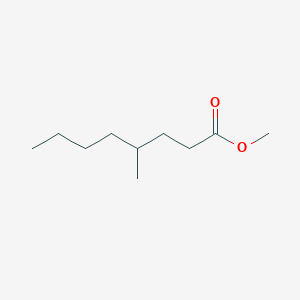
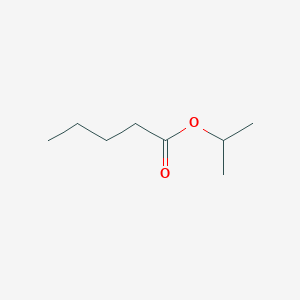
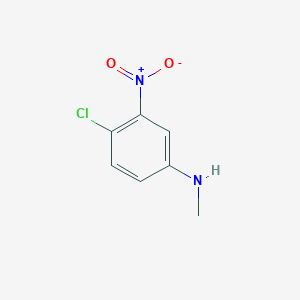


![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

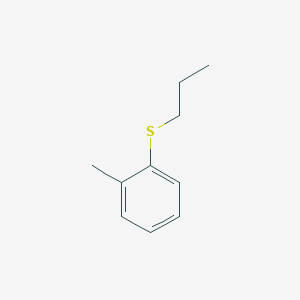
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
